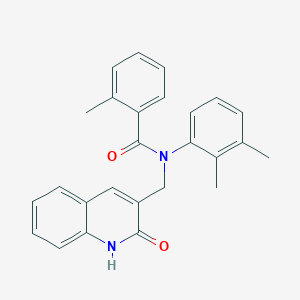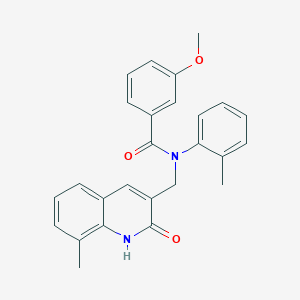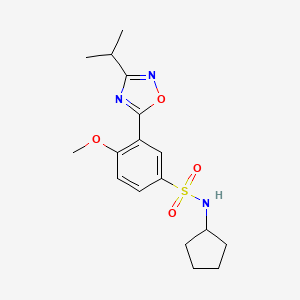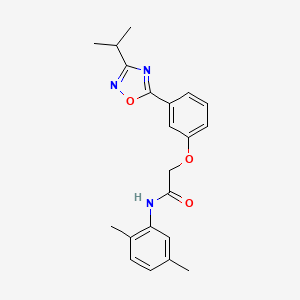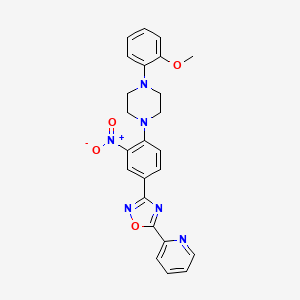
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been developed and studied for its potential therapeutic application in various diseases, including pain, inflammation, and addiction.
作用机制
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, this compound is thought to reduce pain and inflammation, as well as the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide for lab experiments is its potency and selectivity for the NOP receptor, which allows for precise targeting of this receptor in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale preclinical studies.
未来方向
There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One potential application is in the treatment of chronic pain and inflammation, where this compound may offer a novel therapeutic approach by targeting the NOP receptor. Another potential application is in the treatment of addiction, where this compound may be useful in reducing drug-seeking behavior and the reinforcing effects of drugs of abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
合成方法
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic application in various diseases, including pain, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These findings have led to the development of this compound as a potential drug candidate for the treatment of chronic pain, inflammation, and addiction.
属性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4S/c1-14-13-18(7-8-19(14)30-2)31(28,29)26-11-9-15(10-12-26)20(27)25-17-5-3-16(4-6-17)21(22,23)24/h3-8,13,15H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUACKLHPQYTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

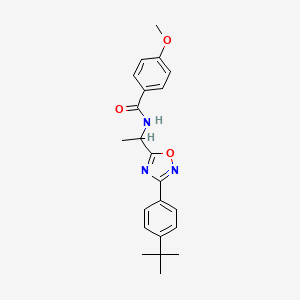



![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)


